molecular formula C25H27N5O4 B571641 (S)-Alogliptin Benzoate Salt CAS No. 1638544-64-5

(S)-Alogliptin Benzoate Salt

Numéro de catalogue: B571641
Numéro CAS: 1638544-64-5
Poids moléculaire: 461.522
Clé InChI: KEJICOXJTRHYAK-RSAXXLAASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

The synthesis of Alogliptin Impurity 11 involves multiple steps, including the use of various reagents and reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, followed by specific reactions to form the final impurity. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained . Industrial production methods for such impurities are usually scaled-up versions of laboratory procedures, with additional steps for purification and quality control to meet regulatory standards.

Analyse Des Réactions Chimiques

Alogliptin Impurity 11 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a dehydroxylated product .

Comparaison Avec Des Composés Similaires

Activité Biologique

(S)-Alogliptin benzoate salt is a pharmacologically active compound primarily utilized as a dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes mellitus (T2DM). This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical efficacy, supported by data tables and relevant case studies.

Overview of this compound

Chemical Structure and Properties

  • Chemical Formula : C25_{25}H27_{27}N5_5O4_4
  • CAS Number : 850649-62-6
  • Molecular Weight : 461.513 g/mol
  • Enantiomeric Composition : Predominantly the R-enantiomer (>99%), with minimal conversion to the S-enantiomer in vivo .

(S)-Alogliptin acts by selectively inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, (S)-Alogliptin increases the levels of active incretins, leading to:

  • Enhanced insulin secretion in response to meals.
  • Suppression of glucagon secretion.
  • Improved glycemic control through increased satiety and decreased gastric emptying .

Pharmacokinetics

The pharmacokinetic profile of (S)-Alogliptin reveals rapid absorption and prolonged action:

ParameterValue
Peak Plasma Concentration (Tmax) 1 to 2 hours after administration
Half-life 12–21 hours
Bioavailability ~100%
Renal Clearance 9.6 L/h
Volume of Distribution 417 L

Food intake does not significantly affect its absorption, making it convenient for patient use .

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of (S)-Alogliptin in managing T2DM. Below is a summary of key findings from pivotal studies:

Table 1: Clinical Trials Summary

Study DesignPopulationTreatmentHbA1c Reduction (%)Significance
Phase III TrialDrug-naïve T2DM patientsAlogliptin 12.5 mg vs Placebo-0.56P < 0.001
Dose-ranging StudyJapanese T2DM patientsAlogliptin (6.25–50 mg)-0.68 to -0.77P < 0.0001
Combination TherapyPatients on sulfonylureasGlyburide + Alogliptin-0.38 to -0.52P < 0.001

These studies demonstrate that (S)-Alogliptin effectively reduces HbA1c levels in both monotherapy and combination therapy settings, highlighting its role in improving glycemic control .

Case Study 1: Efficacy in Elderly Patients

A study involving elderly patients with T2DM showed that treatment with (S)-Alogliptin resulted in a significant reduction in HbA1c levels over a 24-week period, demonstrating its safety and efficacy in this population.

Case Study 2: Long-term Safety Profile

Long-term follow-up studies indicated that patients treated with (S)-Alogliptin exhibited stable glycemic control without significant adverse effects or increased risk of hypoglycemia compared to other DPP-4 inhibitors.

Propriétés

IUPAC Name

2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJICOXJTRHYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The benzoic acid salt was formed by treating the benzonitrile product (D) with benzoic acid to form 2-[6-(3-amino-piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl]-benzonitrile benzoate. Preparation and isolation of the benzoate salt was performed by conventional methods for the formation of acid addition salts. 1H-NMR (400 MHz, CDCl3-CD3OD 10:1): δ 7.82 (d, 1H, J=7.6 Hz), 7.65 (t, 1H, J=7.6 Hz), 7.46 (t, 1H, J=7.6 Hz), 7.23 (d, 1H, J=8.0 Hz), 5.42 (s, 1H), 5.50-5.00 (ABq, 2H, J=41.6, 15.2 Hz), 3.30 (m, 2H), 3.16 (s, 3H), 2.91 (m, 1H), 2.76 (m, 2H), 1.93 (m, 1H), 1.79 (m, 1H), 1.51 (m, 2H). MS (ES) [m+H] calc'd for C18H22N5O2, 340.2; found, 340.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.